

Total Synthesis of Decarestrictine D: Application Notes and Protocols

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Compound of Interest

Compound Name: Decarestrictine D

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These application notes provide a detailed overview of the methodologies employed in the total synthesis of **Decarestrictine D**, a ten-membered lactone known for its inhibitory activity on cholesterol biosynthesis.^[1] This document outlines two distinct and notable synthetic approaches, presenting key reactions, quantitative data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction to Decarestrictine D

Decarestrictine D is a member of a family of secondary metabolites isolated from various *Penicillium* species.^[1] These natural products exhibit a range of biological activities, with **Decarestrictine D** being a notable inhibitor of cholesterol biosynthesis.^[1] Its unique 10-membered macrolactone structure, featuring multiple stereocenters, has made it an attractive target for total synthesis, leading to the development of elegant and efficient synthetic strategies.

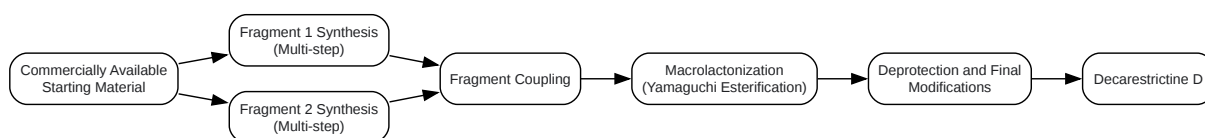
Synthetic Strategies and Methodologies

Two primary total syntheses of **Decarestrictine D** have been reported, each employing a unique strategy for the construction of the macrocyclic core and installation of the required stereochemistry.

The Pilli Synthesis (1998)

Ronaldo A. Pilli and coworkers reported the first total synthesis of **Decarestrictine D** in 1998. Their strategy is convergent, involving the synthesis of two key fragments that are subsequently coupled and cyclized. Key reactions in this approach include the Sharpless asymmetric dihydroxylation to set a crucial stereocenter and the Yamaguchi esterification for the final macrolactonization.

Overall Synthetic Workflow (Pilli)



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Caption: Convergent synthesis of **Decarestrictine D** by Pilli.

Quantitative Data for Key Steps in the Pilli Synthesis

Step No.	Reaction	Reagents and Conditions	Yield (%)
1	Silylation	NaH, TBSCl, THF, 0 °C	91
2	Swern Oxidation	(COCl) ₂ , DMSO, Et ₃ N, CH ₂ Cl ₂ , -78 °C to RT	-
3	Horner-Wadsworth-Emmons Reaction	NaH, (EtO) ₂ P(O)CH ₂ CO ₂ Et, THF, 0 °C	70
4	Sharpless Asymmetric Dihydroxylation	MsNH ₂ , AD-mix α, H ₂ O, t-BuOH	94
5	Silylation	Imidazole, TBSCl, DMF	100
6	DIBAL-H Reduction	i-Bu ₂ AlH, PhMe, -95 °C	-
7	Takai Reaction	CrCl ₂ , CHI ₃ , THF, 55 °C	-
8	Jones Oxidation	CrO ₃ , H ₂ SO ₄ , Acetone, H ₂ O	53 (2 steps)
9	Reduction	LiAlH ₄ , THF, 15 °C to reflux	85
10	Silylation	TBSCl	83
11	Yamaguchi Esterification	DMAP, Et ₃ N, PhH, THF	83
12	Deprotection	Pyr·HF, Pyr, THF	-
13	Dess-Martin Oxidation	Dess-Martin Periodinane, CH ₂ Cl ₂ , H ₂ O	-

14	Nozaki-Hiyama-Kishi Reaction	CrCl ₂ , NiCl ₂ , DMF	30 (3 steps)
15	Deprotection	HF, n-Bu ₄ N ⁺ F ⁻ , MeCN	80

Data sourced from SynArchive's summary of the 1998 Tetrahedron Letters publication.[2]

Experimental Protocols for Key Reactions (Pilli Synthesis)

Sharpless Asymmetric Dihydroxylation:

- To a stirred solution of the allylic alcohol in a 1:1 mixture of t-BuOH and H₂O, add AD-mix α and methanesulfonamide (MsNH₂).
- Stir the resulting mixture vigorously at 0 °C until the reaction is complete, as monitored by TLC.
- Quench the reaction by adding solid sodium sulfite and warm the mixture to room temperature.
- Stir for an additional hour, then extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the diol.

Yamaguchi Esterification (Macrolactonization):

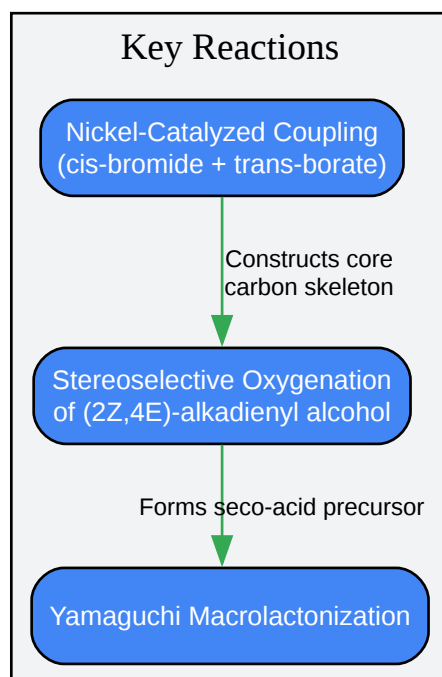
- To a solution of the seco-acid in anhydrous toluene, add triethylamine (Et₃N) followed by 2,4,6-trichlorobenzoyl chloride at room temperature.
- Stir the mixture for several hours.
- In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) in a large volume of anhydrous toluene and heat to reflux.

- Slowly add the mixed anhydride solution to the refluxing DMAP solution via syringe pump over an extended period (e.g., 12 hours) to favor intramolecular cyclization.
- After the addition is complete, continue to reflux for an additional hour.
- Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to afford the macrolactone.

The Kobayashi Synthesis (2005)

Yuichi Kobayashi and his team developed a stereoselective synthesis of **Decarestrictine D** featuring a nickel-catalyzed coupling reaction to construct the core carbon skeleton.[3] Their approach also utilizes a Yamaguchi esterification for the final ring closure, highlighting the effectiveness of this method for forming 10-membered lactones.

Key Features of the Kobayashi Synthesis



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Caption: Key reaction sequence in Kobayashi's synthesis.

Quantitative Data for Key Steps in the Kobayashi Synthesis

Step	Reaction	Protecting Group on Seco-Acid	Yield (%)
Macrolactonization	Yamaguchi Esterification	Tri-MOM	40

This specific yield highlights the dependence of the macrocyclization efficiency on the choice of protecting groups, as noted in the publication.[3]

Experimental Protocol for Nickel-Catalyzed Coupling (General Procedure):

- To a solution of the cis-vinyl bromide in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon), add the trans-vinyl borate.
- Add a palladium or nickel catalyst, such as $\text{NiCl}_2(\text{dppp})$, and a suitable base (e.g., K_3PO_4).
- Heat the reaction mixture to reflux and stir until the starting materials are consumed, as monitored by TLC or GC.
- Cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired diene.

Conclusion

The total syntheses of **Decarestrictine D** by Pilli and Kobayashi demonstrate creative and effective approaches to the construction of complex macrolactones. Key strategies include the use of powerful stereoselective reactions like the Sharpless asymmetric dihydroxylation and efficient macrocyclization methods such as the Yamaguchi esterification. These methodologies provide a solid foundation for the synthesis of **Decarestrictine D** analogs for further investigation into their biological activities and potential as therapeutic agents. The detailed protocols and data presented herein are intended to aid researchers in the design and execution of synthetic routes to this important class of natural products.

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